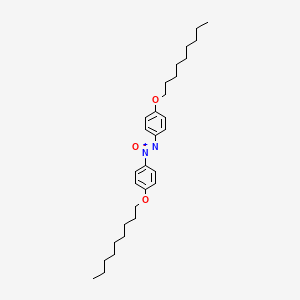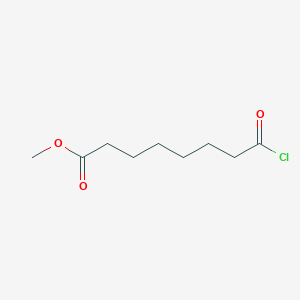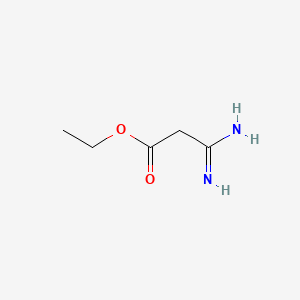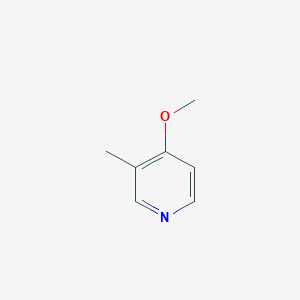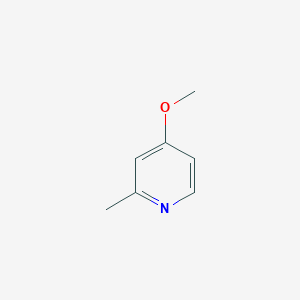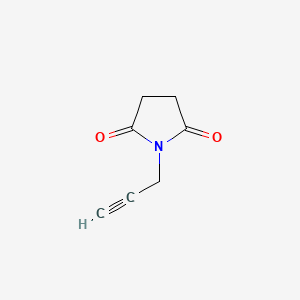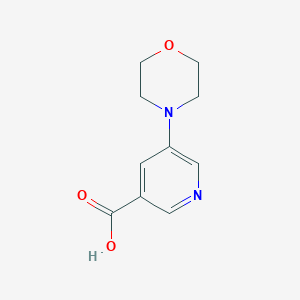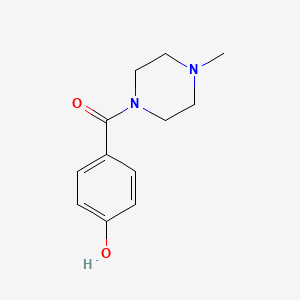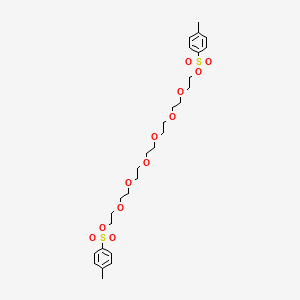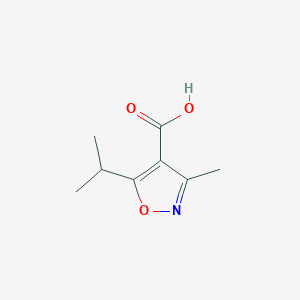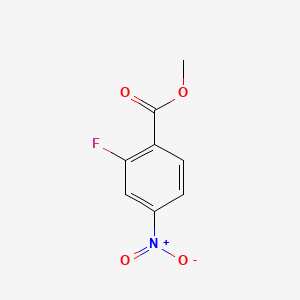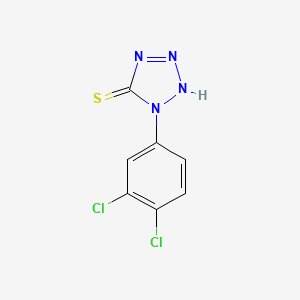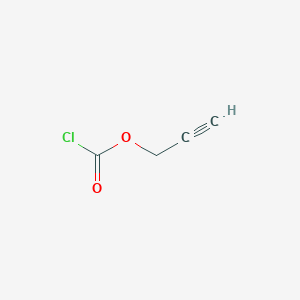
Propargyl chloroformate
説明
Propargyl chloroformate is an organic compound with the chemical formula CH3OC(O)OCC≡C . It is a colorless liquid with a pungent odor . It is commonly used in esterification and carbonylation reactions in organic synthesis . It can be used as an esterification reagent to convert alcohols to esters . It serves as a protecting group for the hydroxy and amino functional group .
Synthesis Analysis
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .Molecular Structure Analysis
The molecular structures and 3D structures of propargyl chloroformate are shown in their most stable configuration where the C=O is syn with respect to the alkynyl or aryl moiety . That is, the halogen atom is in a trans position with respect to the alkynyl or aryl group .Chemical Reactions Analysis
The specific rates of solvolysis of propargyl chloroformate are analyzed in 22 solvents of widely varying nucleophilicity and ionizing power values at 25.0°C using the extended Grunwald-Winstein equation .Physical And Chemical Properties Analysis
Propargyl chloroformate is a propargyl ester . It is a colorless liquid with a pungent odor .科学的研究の応用
Protection of Amino, Hydroxy, and Carboxy Functions : The propargyloxycarbonyl group, which can be introduced to both amino and hydroxy groups using propargyl chloroformate, is stable to neat trifluoroacetic acid (TFA) but can be cleaved at ambient temperature by treatment with cobalt carbonyl and TFA in dichloromethane via the formation of an alkyne-cobalt complex. This makes it a valuable tool for protecting these functional groups in organic synthesis (Fukase, Fukase, & Kusumoto, 1999).
Synthesis of Chlorotetrolic Esters : Propargyl chloroformate is involved in the synthesis of chlorotetrolic esters. Treating propargyl chloride with methyl-lithium and an excess of alkyl chloroformate leads to these esters in an average yield of 65%, offering a simpler and more efficient method compared to previous low-yield syntheses (Olomucki, Le Gall, & Barrand, 1982).
Solvolysis Studies : The solvolysis of propargyl chloroformate has been studied in various solvents, providing insights into the solvent effects on its behavior. This has implications for understanding its reaction mechanisms and stability in different chemical environments (D’Souza, Darrington, & Kevill, 2011).
Peptide Synthesis : Propargyl chloroformate has been used in the synthesis of propargyl pentafluorophenyl carbonate, which is then employed in peptide synthesis. This illustrates its role in the preparation of specific compounds used in peptide construction (Bhat, Kérourédan, Porhiel, & Chandrasekaran, 2002).
'Safety-Catch' Linker Strategy for Solid Phase Organic Synthesis (SPOS) : Propargyl alcohol and propargyl chloroformate have been used to develop linkers for a 'safety-catch' acid-sensitive linker strategy in SPOS. This has applications in the immobilization and subsequent release of amines and carboxylic acids under mild acidic conditions (Fürst & Rück-Braun, 2002).
Gold Catalysis in Organic Reactions : Propargyl chloroformate has been involved in studies of gold-catalyzed reactions, particularly in the formation of oxazoles and oxazolines from propargylic trichloroacetimidates. This has implications in the synthesis of complex organic molecules (Hashmi, Rudolph, Schymura, Visus, & Frey, 2006).
N-dealkylation of Tertiary Amines : Propargyl chloroformate is used in the efficient and selective cleavage of alkyl groups from tertiary alkyl amines. The resulting propargyloxycarbonyl-protected secondary amines can be deblocked under neutral and mild conditions (Bhat, Ghosh, & Chandrasekaran, 2004).
Safety And Hazards
特性
IUPAC Name |
prop-2-ynyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO2/c1-2-3-7-4(5)6/h1H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMTXCRMKBFPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391745 | |
| Record name | Propargyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl chloroformate | |
CAS RN |
35718-08-2 | |
| Record name | Propargyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propargyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



